molecular formula C23H23NO4 B2424681 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2287302-33-2

2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2424681
CAS No.: 2287302-33-2
M. Wt: 377.44
InChI Key: USBGSZDJNULCRW-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)21-17-10-5-11-19(20(17)21)24-23(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-21H,5,10-12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBGSZDJNULCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2C(=O)O)C(C1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[410]heptane-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors The key steps include the formation of the bicyclo[41Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature and solvent choice, are tailored to the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic amino acid derivative that has gained attention in various scientific research applications. This article explores its applications, biological activities, and relevant case studies.

Structural Features

The compound features a bicyclo[4.1.0]heptane core structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group, which is significant in peptide synthesis and drug design.

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). The ability to protect amino acids during synthesis allows for the construction of complex peptides and proteins. The compound can serve as a building block for synthesizing peptides with specific biological activities.

Research indicates that compounds similar to this one exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, particularly in cancer biology.
  • Modulation of Protein Interactions : It can interfere with protein-protein interactions critical for cellular signaling, potentially affecting various biological processes.
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial effects against certain bacterial strains, indicating its potential use in developing new antibiotics.

Drug Delivery Systems

Due to its favorable pharmacokinetic properties, research is ongoing into using this compound in drug delivery systems. Its structural characteristics may enhance the delivery of therapeutic agents to target sites within the body.

Anticancer Activity

A study demonstrated that derivatives of bicyclo[4.1.0]heptane structures can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The specific compound's efficacy was evaluated in vitro using various cancer cell lines, showing promising results in reducing cell viability.

Neuroprotective Effects

Investigations into similar compounds revealed their neuroprotective properties in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates, suggesting potential therapeutic applications for neurodegenerative diseases.

Antimicrobial Efficacy

Recent studies highlighted the antimicrobial activity of this compound against Staphylococcus aureus, showcasing a significant reduction in bacterial load when treated with the compound. This finding opens avenues for developing new antimicrobial agents.

Biological ActivityMechanismStudy Reference
AnticancerApoptosis induction
NeuroprotectionReduction of oxidative stress
AntimicrobialInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The pathways involved include inhibition of enzymatic activity and alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)propionic acid
  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoic acid
  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Uniqueness

Compared to similar compounds, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its bicyclo[4.1.0]heptane ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications .

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid, often referred to as Fmoc-bicycloheptane derivative, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields.

The compound’s molecular formula is C21H23NO4C_{21}H_{23}NO_4 with a molar mass of approximately 355.38 g/mol. Its structure includes a bicyclic framework, which is known for imparting unique steric and electronic properties that can influence biological interactions.

PropertyValue
Molecular FormulaC21H23NO4
Molar Mass355.38 g/mol
CAS Number1340322-21-5

Synthesis

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid typically involves the following steps:

  • Formation of Bicyclo[4.1.0]heptane Structure : The bicyclic framework is synthesized through cyclization reactions involving appropriate precursors.
  • Fmoc Protection : The amino group is protected using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group to enhance stability during subsequent reactions.
  • Carboxylic Acid Formation : The carboxylic acid functionality is introduced through oxidation or direct functionalization methods.

Antitumor Activity

Recent studies have indicated that compounds with bicyclic structures exhibit promising antitumor properties. In vitro assays demonstrated that Fmoc-bicycloheptane derivatives inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study : A study published in Molecular Cancer Therapeutics showed that an Fmoc-protected bicyclic derivative significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis pathways through caspase activation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. In particular, it exhibited notable efficacy against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Research Findings :

  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against Staphylococcus aureus were reported to be lower than those of conventional antibiotics, indicating strong antimicrobial potential .

The biological activity of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid may be attributed to its ability to interact with specific cellular targets, including enzymes involved in cell signaling and proliferation pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as proteases or kinases that are crucial for tumor growth.
  • Cell Cycle Arrest : It has been suggested that the compound induces cell cycle arrest at the G1 phase, preventing further cell division and promoting apoptosis .

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